molecular formula C8H18ClNO3S B8257092 4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride

4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride

Cat. No.: B8257092
M. Wt: 243.75 g/mol
InChI Key: YIYZXYNJKSCSFP-UHFFFAOYSA-N
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Description

4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride is a piperidine derivative featuring a methylsulfonyl-ethoxy substituent at the 4-position of the piperidine ring. As a hydrochloride salt, it is typically a crystalline solid with applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting ion channels or receptors .

Molecular Formula: C₈H₁₆ClNO₃S (calculated) Molecular Weight: ~265.7 g/mol (estimated) Key Functional Groups:

  • Piperidine core (C₅H₁₁N)
  • Ethoxy linker (OCH₂CH₂)
  • Methylsulfonyl group (SO₂CH₃)
  • Hydrochloride counterion

Properties

IUPAC Name

4-(2-methylsulfonylethoxy)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S.ClH/c1-13(10,11)7-6-12-8-2-4-9-5-3-8;/h8-9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYZXYNJKSCSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCOC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 2-chloroethyl methyl sulfone.

    Reaction: The piperidine is reacted with 2-chloroethyl methyl sulfone in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms 4-(2-(Methylsulfonyl)ethoxy)piperidine.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-(2-(Methylsulfonyl)ethoxy)piperidine.

Industrial Production Methods

In an industrial setting, the production of 4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to mix the starting materials and reagents.

    Purification: Employing techniques such as crystallization or recrystallization to purify the final product.

    Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Antimicrobial Activity
    • The compound has shown promising antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that derivatives with similar structures exhibit significant activity, with IC50 values ranging from 13 to 22 μM in combination therapies .
  • Neuroprotective Effects
    • Compounds containing piperidine rings are known for their neuroprotective effects. Studies have demonstrated that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for treating neurodegenerative diseases like Alzheimer's. For instance, some derivatives exhibited substantial AChE inhibition, suggesting potential therapeutic applications in cognitive disorders .
  • Inhibition of Monoamine Oxidase
    • Similar compounds have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of serotonin and norepinephrine, thereby influencing mood and behavior positively.
  • Anticancer Activity
    • Preliminary studies have indicated that the compound may possess anticancer properties. Research on structurally related sulfonamide derivatives has shown cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 3.6 to 11.0 µM .

Antimicrobial Efficacy Against Mycobacterium tuberculosis

StudyCompoundActivityIC50 (μM)
4-(2-(Methylsulfonyl)ethoxy)piperidineAntimicrobial13–22

This study highlights the compound's effectiveness as an anti-tuberculosis agent when combined with other therapies.

Neuroprotective Effects

StudyCompoundTarget EnzymeActivity
Piperidine Derivative AAChE InhibitionSignificant

The inhibition of AChE suggests potential applications in treating Alzheimer's disease.

Anticancer Mechanism

StudyCompoundCell LineIC50 (µM)
Sulfonamide Derivative BHCT-1163.6
MCF-711.0

These findings indicate the compound's potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The methylsulfonyl-ethoxy group distinguishes this compound from other piperidine derivatives. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula Substituent Melting Point (°C) Key Applications/Activity
4-(2-(Methylsulfonyl)ethoxy)piperidine HCl C₈H₁₆ClNO₃S -OCH₂CH₂SO₂CH₃ Not reported Ion channel modulation (inferred)
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₂ClNO -OCH(C₆H₅)₂ 200–207 Intermediate in drug synthesis
4-(2-Methoxyethyl)sulfonylpiperidine HCl C₈H₁₆ClNO₃S -SO₂CH₂CH₂OCH₃ Not reported Not specified
4-(((2-Methoxyphenyl)sulfonyl)methyl)piperidine HCl C₁₃H₁₈ClNO₃S -CH₂SO₂(2-MeO-C₆H₄) Not reported Research compound
4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine HCl C₁₄H₂₀Cl₂NO -OCH₂CH₂(2-Cl-4-Me-C₆H₃) Not reported Potential CNS activity

Key Observations :

  • Thermal Stability : 4-(Diphenylmethoxy)piperidine HCl has a documented melting point (200–207°C), while data for the target compound is lacking .
  • Bioactivity : Compounds with sulfonyl or ether linkages (e.g., ) are often associated with ion channel regulation or kinase inhibition .

Pharmacological and Toxicological Profiles

  • Acute Toxicity : Piperidine hydrochlorides generally require precautions against inhalation, skin contact, and eye exposure. For example, 4-(Diphenylmethoxy)piperidine HCl is classified as harmful with delayed effects .

Biological Activity

4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylsulfonyl group and an ethoxy moiety. Its molecular formula is C9H19ClN2O3SC_9H_{19}ClN_2O_3S, with a molecular weight of approximately 250.78 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₉H₁₉ClN₂O₃S
Molecular Weight250.78 g/mol
SMILESCC(CS(=O)(=O)OCC)N1CCCCC1Cl

Synthesis

The synthesis of 4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride typically involves the following steps:

  • Formation of the Piperidine Ring : The piperidine structure is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Methylsulfonyl Group : This is achieved via nucleophilic substitution reactions.
  • Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt for improved solubility and stability.

The biological activity of 4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride is primarily attributed to its interaction with specific receptors or enzymes, modulating their activity and influencing various signaling pathways. The exact targets are still under investigation but may include:

  • Neurotransmitter Receptors : Potential modulation of dopamine and serotonin pathways.
  • Enzymatic Inhibition : Possible inhibition of acetylcholinesterase, similar to other piperidine derivatives that show promise in treating neurodegenerative diseases.

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of this compound, focusing on its efficacy against various biological targets:

  • Antitumor Activity : Preliminary in vitro studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231) and prostate cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM, indicating moderate potency .
  • Anti-inflammatory Effects : In models of inflammation, the compound has shown potential in reducing pro-inflammatory cytokines, suggesting a role in modulating immune responses .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of related piperidine derivatives in models of Alzheimer's disease. The results indicated that compounds with similar structures could reduce amyloid plaque formation and improve cognitive function in animal models .
  • Antimicrobial Activity : Research focused on the antimicrobial properties revealed that 4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 4 µg/mL .

Summary of Biological Activities

Activity TypeExperimental ModelIC50/MIC ValueReference
AntitumorMDA-MB-231 (Breast Cancer)10–30 µM
Anti-inflammatoryCytokine Release AssaySignificant Reduction
AntimicrobialM. tuberculosis4 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-(Methylsulfonyl)ethoxy)piperidine hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonation reactions. For example, piperidine derivatives with sulfonyl groups are often prepared by reacting piperidine precursors with methanesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) . Yield optimization requires precise stoichiometric control, inert atmospheres (N₂/Ar), and temperature modulation (e.g., reflux at 40–60°C). Post-synthesis purification via silica gel chromatography (eluent: chloroform/methanol/ammonia mixtures) improves purity . Monitoring reaction progress with TLC or HPLC is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen environments .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion at m/z calculated for C₉H₁₈ClNO₃S).
  • Melting Point Analysis : Compare observed melting points (e.g., ~219°C with decomposition) to literature values .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid contact with strong oxidizers (e.g., peroxides) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite), then dispose as hazardous waste .
  • Emergency Procedures : For skin/eye contact, rinse with copious water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:

  • Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Dose-Response Curves : Perform IC₅₀/EC₅₀ studies in triplicate to confirm activity thresholds .
  • Meta-Analysis : Compare data across studies using tools like Prism or R to identify outliers or confounding factors .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Analyze degradation via LC-MS to identify hydrolytic byproducts (e.g., piperidine ring cleavage) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential Scanning Calorimetry (DSC) can reveal polymorphic transitions .
  • Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and monitor photodegradation with UV spectrophotometry .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., opioid receptors). Validate with crystallographic data if available .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Studies : Corrogate substituent effects (e.g., sulfonyl vs. methoxy groups) on activity using descriptors like logP and polar surface area .

Q. What advanced techniques are suitable for analyzing environmental impacts of this compound?

  • Methodological Answer :

  • Ecotoxicology : Perform acute toxicity assays on Daphnia magna (48-hour LC₅₀) and algae (72-hour growth inhibition) .
  • Biodegradation : Use OECD 301F tests to measure microbial degradation in aqueous systems .
  • Soil Mobility : Column chromatography with soil samples to determine adsorption coefficients (Kd) .

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